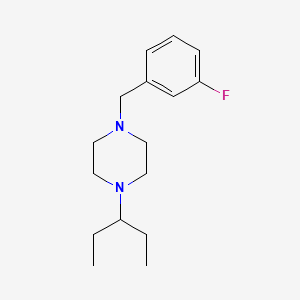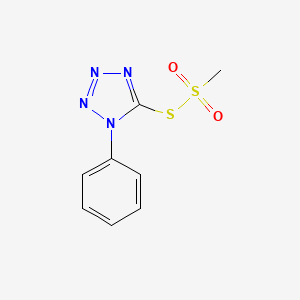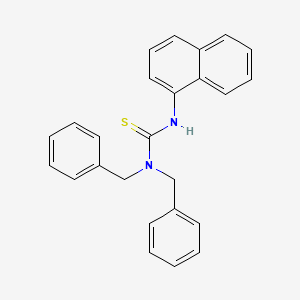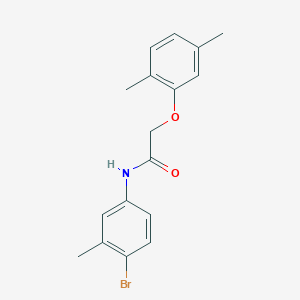![molecular formula C31H21BrN2O7 B12473126 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate](/img/structure/B12473126.png)
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Carboxylation: The carboxyl group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure.
Esterification: The final esterification step involves the reaction of the carboxylic acid with an alcohol derivative, facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The bromine atom in the quinoline ring can be substituted by nucleophiles through nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The compound exerts its effects primarily through interaction with cellular DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction disrupts the normal function of the enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylate: Lacks the nitrophenoxy and bromine substituents, resulting in different electronic properties and biological activities.
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate: Similar structure but without the nitrophenoxy group, leading to variations in reactivity and applications.
4-Nitrophenoxyphenyl derivatives: These compounds share the nitrophenoxy group but differ in the core structure, affecting their overall properties and uses.
Uniqueness
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the combination of its quinoline core with multiple functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C31H21BrN2O7 |
|---|---|
分子量 |
613.4 g/mol |
IUPAC名 |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C31H21BrN2O7/c1-39-23-9-2-19(3-10-23)29-17-27(26-16-21(32)6-15-28(26)33-29)31(36)40-18-30(35)20-4-11-24(12-5-20)41-25-13-7-22(8-14-25)34(37)38/h2-17H,18H2,1H3 |
InChIキー |
ANBBJCZVOLXABK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12473071.png)


![N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473075.png)
![2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B12473080.png)
![1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone](/img/structure/B12473081.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473082.png)
![3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid](/img/structure/B12473088.png)
![Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12473089.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B12473103.png)
